4-Guanidino-N-(pyrimidin-2-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N6O |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-(diaminomethylideneamino)-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C12H12N6O/c13-11(14)17-9-4-2-8(3-5-9)10(19)18-12-15-6-1-7-16-12/h1-7H,(H4,13,14,17)(H,15,16,18,19) |
InChI Key |
YCAOHGTUBQNKAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=CC=C(C=C2)N=C(N)N |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications of 4 Guanidino N Pyrimidin 2 Yl Benzamide
Synthetic Routes for 4-Guanidino-N-(pyrimidin-2-yl)benzamide
The synthesis of this compound can be approached through various routes, combining classical methods of amide bond formation and guanidinylation with modern, more efficient techniques.
Classical Approaches and Methodological Refinements
The traditional synthesis of guanidines often involves multi-step processes utilizing specific "guanylating agents". rsc.org A common strategy for constructing the target molecule involves first forming the central benzamide (B126) linkage, followed by the introduction of the guanidino group.
One classical pathway begins with the acylation of 2-aminopyrimidine (B69317) with a derivative of 4-carboxybenzoic acid. For instance, 2-aminopyrimidine can be reacted with 4-cyanobenzoyl chloride to form N-(pyrimidin-2-yl)-4-cyanobenzamide. The cyano group of this intermediate is then converted to the guanidino moiety. This transformation can be achieved by reducing the nitrile to a benzylamine, which is subsequently reacted with a guanylating agent like 1H-pyrazole-1-carboxamidine.
Alternatively, the synthesis can proceed via the reaction of amines with cyanamides. rsc.org For example, N-(4,6-Dimethylpyrimidin-2-yl)cyanamide has been used as a precursor in acid-promoted amination reactions to produce N,N'-disubstituted guanidines. researchgate.net A similar approach could be adapted for the target compound.
Another established method involves the use of thiourea (B124793) derivatives. rsc.org This route may involve converting an amine to a thiourea, which is then activated for nucleophilic displacement to form the guanidine (B92328). mdpi.com However, this method often requires the use of toxic reagents like mercury salts, which has led to the development of cleaner alternatives. rsc.org
A refined approach involves creating the amide bond as the final step. This would require the synthesis of a 4-guanidinobenzoic acid precursor, with the guanidino group often protected during the synthesis. The protected 4-guanidinobenzoic acid can be activated (e.g., as an acid chloride or using coupling agents) and reacted with 2-aminopyrimidine to yield the final product after deprotection.
Table 1: Key Classical Guanidinylation Reagents
| Reagent Class | Example | Reference |
|---|---|---|
| Cyanamides | N-(4,6-Dimethylpyrimidin-2-yl)cyanamide | researchgate.net |
| Thioureas | Benzoyl isothiocyanate followed by amine | mdpi.com |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | nih.gov |
Novel Synthetic Methodologies and Green Chemistry Principles
Recent advancements in chemical synthesis have focused on improving efficiency, reducing waste, and avoiding hazardous materials, in line with the principles of green chemistry. unibo.it These principles have been applied to both amide bond formation and guanidinylation reactions.
Novel catalytic systems have been developed for guanidine synthesis, moving away from stoichiometric reagents. Organometallic and coordination compounds have been shown to catalyze the addition of amines to carbodiimides, providing a more direct route to guanidines. rsc.org For instance, a bimetallic metal-organic framework (MOF), Fe2Ni-BDC, has been used as a recyclable heterogeneous catalyst for the synthesis of N-(pyridin-2-yl)-benzamides, demonstrating the potential of such catalysts in related syntheses. mdpi.comresearchgate.net
Microwave-assisted organic synthesis (MAOS) represents another significant advancement. The use of microwave irradiation can dramatically reduce reaction times and improve yields. A microwave-mediated, solvent-free, and metal-free synthesis of pyrimido[1,2-a]benzimidazole (B3050247) has been reported using guanidine hydrochloride as an organocatalyst, highlighting a green approach applicable to related heterocyclic systems. rsc.org
The principles of green chemistry also emphasize the use of environmentally benign solvents. unibo.it Research has demonstrated the synthesis of novel substituted guanidines and pyrimidines using water as a green solvent, showcasing a move away from traditional, more hazardous organic solvents. researchgate.net Dicyandiamide has been used in green chemistry approaches to produce various guanidine-based analogs. nih.gov
Table 2: Comparison of Synthetic Approaches
| Method | Advantages | Disadvantages | Key Features |
|---|---|---|---|
| Classical | Well-established, versatile | Often multi-step, may use toxic reagents (e.g., Hg salts) | Use of guanylating agents like thioureas, cyanamides rsc.org |
| Catalytic | High efficiency, atom economy | Catalyst sensitivity, cost | Use of organometallic or MOF catalysts rsc.orgmdpi.com |
| Microwave-Assisted | Rapid reaction times, higher yields | Specialized equipment needed | Green organocatalysts, solvent-free conditions rsc.org |
| Green Solvents | Reduced environmental impact | Potential solubility issues | Use of water or other benign solvents researchgate.net |
Chemical Derivatization and Analogue Synthesis for Structure-Activity Relationship Elucidation
To understand the structure-activity relationship (SAR) of this compound, systematic chemical modifications are performed on its three primary structural components: the pyrimidine (B1678525) moiety, the benzamide core, and the guanidino group. nih.govnih.gov Such studies are crucial for optimizing the compound's biological activity. mdpi.com
Modification of the Pyrimidine Moiety
The pyrimidine ring is a key site for modification to probe its influence on biological activity. The introduction of various substituents can alter the molecule's electronic properties, steric profile, and hydrogen bonding capacity. SAR studies on related pyrimidine-containing compounds have shown that even small changes to this ring can significantly impact activity. mdpi.com For example, in the development of 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives, substitutions on the heterocyclic core were critical for antitumor activity. nih.gov
Table 3: Potential Modifications of the Pyrimidine Moiety
| Position of Substitution | Type of Substituent | Potential Effect |
|---|---|---|
| 4-position | Methyl, Methoxy | Increase electron density, alter steric bulk |
| 5-position | Halogen (F, Cl, Br), Cyano | Modulate electronic properties, lipophilicity |
| 6-position | Methyl, Trifluoromethyl | Impact metabolic stability and binding |
Modification of the Benzamide Core
Table 4: Potential Modifications of the Benzamide Core
| Modification | Example | Potential Effect |
|---|---|---|
| Isomeric Position | 2-Guanidino or 3-Guanidino | Alter geometry and binding orientation |
| Ring Substitution | Fluoro, Chloro at 2- or 3-position | Modify electronics and membrane permeability |
| Amide Nitrogen | N-methylation | Remove hydrogen bond donor, increase lipophilicity |
Modification of the Guanidino Group
The guanidino group is a critical pharmacophore, often involved in key electrostatic and hydrogen-bonding interactions with biological targets. nih.gov Its basicity and hydrogen-bonding pattern can be fine-tuned through chemical modification. It has been shown that distinct modifications of the guanidino group can lead to selective modulation of activity at different biological targets. nih.gov
Synthetic strategies have been developed for the specific alkylation or acylation of the guanidino nitrogen atoms. nih.gov For example, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine can be used as a precursor to synthesize terminally alkylated guanidines. nih.gov In other work, a series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides were synthesized to achieve selective inhibition of carbonic anhydrase isozymes, demonstrating the utility of modifying this group. nih.gov
Table 5: Potential Modifications of the Guanidino Group
| Modification Type | Example Substituent | Potential Effect | Reference |
|---|---|---|---|
| N-Alkylation | Methyl, Ethyl, Benzyl | Block specific H-bonds, increase lipophilicity | nih.govnih.gov |
| N-Acylation | Acetyl | Neutralize charge, act as H-bond acceptor | nih.gov |
| Cyclization | Formation of cyclic guanidine | Constrain conformation, alter pKa | mdpi.com |
Synthesis of Prodrugs and Targeted Delivery Conjugates (Mechanistic/Design Focus)
The development of prodrugs and targeted delivery conjugates of therapeutic agents is a critical strategy in medicinal chemistry to overcome pharmacokinetic and pharmacodynamic barriers. For a compound such as this compound, which possesses a highly basic guanidino group, these approaches can be pivotal in modulating its physicochemical properties, enhancing its membrane permeability, and directing it to specific tissues or cells, thereby improving its therapeutic index.
The design of prodrugs for guanidine-containing compounds often focuses on masking the polar guanidinium (B1211019) group to increase lipophilicity and facilitate passive diffusion across biological membranes. nih.govh1.coacs.orgnih.gov Upon administration, these prodrugs are designed to undergo enzymatic or chemical conversion back to the active parent drug.
A notable strategy involves the formation of guanidine cyclic diimides (GCDIs) through the reaction of the guanidine group with cyclic anhydrides. acs.org This modification effectively neutralizes the positive charge of the guanidinium ion, leading to a significant increase in lipophilicity which can enhance oral bioavailability. acs.orgnih.gov The GCDI promoiety is designed to be cleaved under physiological conditions, releasing the active guanidine-containing drug. acs.org
Another approach is the acyloxymethylation of the guanidino group, a strategy that has been explored for creating prodrugs of amines and guanidines. scilit.com This involves the introduction of an acyloxymethyl group, which can be cleaved by esterases to regenerate the parent drug.
For targeted delivery, this compound can be conjugated to various moieties that are recognized by specific cellular targets. This can include conjugation to polymers for passive targeting via the enhanced permeability and retention (EPR) effect in tumors, or to ligands that bind to specific receptors overexpressed on target cells. Guanidinium-rich transporters are known to facilitate cellular uptake, and this principle can be harnessed in designing conjugates. nih.govnih.gov
The synthesis of such conjugates often involves linking the drug to the targeting moiety via a stable or a cleavable linker. The choice of linker is crucial and depends on the desired mechanism of drug release. For instance, an acid-labile linker could be used for drug release in the acidic tumor microenvironment, while an enzyme-labile linker could be designed for cleavage by specific enzymes present at the target site.
The following tables outline hypothetical prodrug and targeted delivery conjugate strategies for this compound, based on established chemical principles.
Table 1: Hypothetical Prodrug Strategies for this compound
| Prodrug Moiety | Synthetic Approach | Rationale for Modification | Proposed Cleavage Mechanism |
| Guanidine Cyclic Diimide (GCDI) | Reaction of the guanidino group with a cyclic anhydride (B1165640) (e.g., succinic anhydride). acs.org | To mask the polar guanidinium group, increase lipophilicity, and potentially enhance oral absorption. acs.orgnih.gov | Hydrolytic cleavage under physiological conditions to regenerate the active guanidine. acs.org |
| Acyloxymethyl | Reaction of the guanidino group with an acyloxymethyl halide. scilit.com | To create a less polar derivative that can cross cell membranes more effectively. | Enzymatic cleavage by esterases to release the parent drug and non-toxic byproducts. scilit.com |
| Amino Acid Conjugate | Amide bond formation between the guanidino group and the carboxyl group of an amino acid (e.g., valine, isoleucine), potentially targeting amino acid transporters. nih.gov | To utilize peptide transporters for enhanced intestinal absorption. nih.gov | Cleavage by peptidases or esterases to release the active compound. nih.gov |
Table 2: Hypothetical Targeted Delivery Conjugate Strategies for this compound
| Targeting Moiety | Linker Type | Synthetic Approach | Targeting Mechanism |
| Poly(ethylene glycol) (PEG) | Stable amide or cleavable ester | Covalent attachment of PEG to the benzamide nitrogen or a functionalized guanidino group. | Passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect, leading to prolonged circulation time. |
| Folic Acid | Cleavable disulfide or pH-sensitive hydrazone | Conjugation of a folic acid derivative to the parent molecule through a suitable linker. | Active targeting of cancer cells that overexpress the folate receptor. |
| Guanidinium-Rich Transporter (e.g., oligoarginine) | Peptide bond | Solid-phase peptide synthesis to attach an oligoarginine sequence to the N-terminus of a modified this compound. | Enhanced cellular uptake through the cell-penetrating properties of the guanidinium-rich transporter. nih.govnih.gov |
These strategies, while based on established principles in medicinal chemistry, would require empirical validation to determine their efficacy and feasibility for the specific compound, this compound.
Molecular Target Identification and Mechanistic Elucidation of 4 Guanidino N Pyrimidin 2 Yl Benzamide
Identification of Protein, Enzyme, or Receptor Targets
The identification of specific molecular targets is a foundational step in characterizing the pharmacological profile of a compound like 4-Guanidino-N-(pyrimidin-2-yl)benzamide. Given its structural motifs—a guanidinium (B1211019) group, a pyrimidine (B1678525) ring, and a benzamide (B126) core—several classes of proteins emerge as plausible targets. Guanidine-containing compounds are known to interact with a wide array of biological molecules, often due to the guanidinium group's ability to form strong hydrogen bonds and electrostatic interactions, mimicking the side chain of arginine. sci-hub.senih.govresearchgate.net
Compounds with benzamide and pyrimidine scaffolds have been identified as inhibitors of various enzymes and modulators of receptors. For instance, certain benzamide derivatives are known to target the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. nih.gov The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. nih.govnih.gov Therefore, SMO is a potential target for compounds with this structural feature.
Additionally, guanidine (B92328) derivatives have been reported as antagonists for G protein-coupled receptors (GPCRs), such as muscarinic receptors. acs.orgnih.gov The guanidinium group can engage with acidic residues in the receptor's binding pocket. Other potential targets for guanidine-containing molecules include ion channels, like voltage-gated potassium channels, and enzymes such as nitric oxide synthase. nih.govnih.gov
To empirically identify the molecular target of this compound, high-throughput screening (HTS) is an essential methodology. researchgate.net HTS allows for the rapid testing of a compound against a large number of biological targets to find specific binders or inhibitors. nih.gov
A common HTS approach involves cell-based assays that measure the activity of a specific signaling pathway. For example, if the Hedgehog pathway is being investigated, a luciferase reporter gene assay linked to the transcription factor Gli can be employed. nih.gov A reduction in luciferase activity in the presence of the compound would suggest inhibition of the pathway, likely through interaction with a component like the SMO receptor. nih.gov
Biophysical methods are also integrated into HTS campaigns, particularly for fragment-based screening where the initial hits may have low affinity. researchgate.net Techniques such as Surface Plasmon Resonance (SPR) can be used in a high-throughput format to detect the binding of small molecules to a library of immobilized proteins, providing a direct assessment of interaction. researchgate.netnih.gov
Following the identification of a potential hit from an HTS campaign, a suite of biochemical and biophysical techniques is employed to validate and characterize the interaction. nih.govelsevierpure.com These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for confirming a direct interaction and for guiding further optimization. nih.gov
Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte (the small molecule) to a ligand (the target protein) immobilized on a sensor surface in real-time. springernature.com SPR experiments can determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. springernature.comnih.gov
Isothermal Titration Calorimetry (ITC) is another powerful biophysical technique that directly measures the heat released or absorbed during a binding event. researchgate.netkhanacademy.org ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (K_A, the inverse of K_D), the binding stoichiometry (n), and the enthalpy change (ΔH). khanacademy.orgfrontiersin.org From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, offering deep insight into the forces driving the binding event. frontiersin.org Native mass spectrometry is another emerging technique for probing protein-small molecule interactions with high speed and sensitivity. acs.org
Detailed Analysis of Binding Mechanisms and Allosteric Modulation
A detailed understanding of how a compound binds to its target is critical for rational drug design. This includes determining the binding site and whether the compound acts as a competitive, non-competitive, or allosteric modulator.
Allosteric modulators bind to a site on the protein that is distinct from the primary (orthosteric) binding site for the endogenous ligand. acs.org This can lead to a change in the protein's conformation, which in turn modulates the activity of the primary site. Guanidine derivatives have been shown to act as allosteric modulators for certain receptors, highlighting a potential mechanism for this compound. nih.gov The identification of allosteric binding can be advantageous in drug development as it may offer greater selectivity and a more nuanced modulation of protein function.
The kinetic and thermodynamic parameters of the interaction between this compound and its target protein provide a quantitative description of the binding event. These parameters are typically determined using biophysical techniques like SPR and ITC. researchgate.netnih.gov
The kinetic parameters include the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these rates (k_off/k_on) defines the equilibrium dissociation constant (K_D). A slow dissociation rate, often referred to as a long residence time, can be a desirable property for a drug, as it can lead to a more sustained therapeutic effect. nih.gov
The thermodynamic profile of binding is determined by ITC. khanacademy.org The enthalpy change (ΔH) reflects the changes in hydrogen bonds and van der Waals interactions upon binding, while the entropy change (ΔS) is related to changes in hydrophobic interactions and conformational flexibility. khanacademy.orgfrontiersin.org A favorable binding event is characterized by a negative Gibbs free energy change (ΔG).
Below is an illustrative table of kinetic and thermodynamic parameters that could be obtained for the interaction of this compound with a hypothetical protein target.
| Parameter | Value | Technique |
|---|---|---|
| K_D (nM) | 50 | SPR |
| k_on (10⁵ M⁻¹s⁻¹) | 2.5 | SPR |
| k_off (10⁻³ s⁻¹) | 1.25 | SPR |
| n (stoichiometry) | 1.1 | ITC |
| ΔH (kcal/mol) | -8.5 | ITC |
| -TΔS (kcal/mol) | -1.5 | ITC |
| ΔG (kcal/mol) | -10.0 | ITC |
To visualize the interaction between a ligand and its target at an atomic level, structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. These methods provide a three-dimensional structure of the ligand-protein complex, revealing the precise binding pose of the ligand and the specific interactions it forms with the protein.
X-ray crystallography of a co-crystallized ligand-protein complex can show the exact orientation of the this compound molecule within the binding pocket. It would identify the specific amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the guanidino, pyrimidinyl, and benzamide moieties of the compound.
NMR spectroscopy can provide information about the structure and dynamics of the complex in solution. Techniques like saturation transfer difference (STD) NMR and Water-LOGSY can identify which parts of the ligand are in close proximity to the protein, while analysis of chemical shift perturbations can map the binding site on the protein surface.
Downstream Signaling Pathway Modulation
The binding of this compound to its molecular target is expected to modulate downstream signaling pathways, leading to a cellular response. If the target is, for example, the SMO receptor in the Hedgehog pathway, its inhibition would have predictable consequences on the downstream cascade. nih.govyoutube.com
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of SMO. nih.gov Activated SMO then triggers a signaling cascade that leads to the activation of the GLI family of transcription factors. nih.govwikipedia.org These transcription factors then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival. nih.gov
An inhibitor of SMO, such as a benzamide derivative, would block the activation of the downstream pathway even in the presence of the Hedgehog ligand. nih.govnih.gov This would prevent the activation of GLI transcription factors and the expression of their target genes. wikipedia.org The ultimate result would be the inhibition of cell proliferation, which is a key therapeutic goal in cancers driven by aberrant Hedgehog signaling. nih.gov The modulation of this pathway can be monitored by measuring the expression levels of GLI target genes or by observing changes in cell behavior, such as a decrease in proliferation or the induction of apoptosis. wikipedia.org
Investigation of Intracellular Signaling Cascades Affected by this compound
Research into compounds structurally related to this compound has shed light on their potential to modulate critical intracellular signaling pathways. Specifically, a series of novel 4-(2-pyrimidinylamino)benzamide derivatives, which are structurally analogous, have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway. nih.gov This pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers.
The Hedgehog signaling pathway is a complex cascade that, in the absence of the Hh ligand, is kept in an inactive state by the transmembrane protein Patched (PTCH). Upon binding of the Hh ligand to PTCH, the inhibitory effect on another transmembrane protein, Smoothened (SMO), is relieved. This allows SMO to transduce the signal into the cell, ultimately leading to the activation of the Gli family of transcription factors. Activated Gli proteins then translocate to the nucleus and induce the expression of Hh target genes.
The inhibitory activity of the 4-(2-pyrimidinylamino)benzamide derivatives on the Hh pathway was quantified using a Gli-luciferase reporter assay. nih.gov In this system, the expression of the luciferase enzyme is under the control of a Gli-responsive promoter. A reduction in luciferase activity upon treatment with the compounds indicates an inhibition of the Hh pathway. Many of the tested derivatives demonstrated more potent inhibitory activities than Vismodegib, a clinically approved Hh pathway inhibitor. nih.gov
While these findings are for the closely related 4-(2-pyrimidinylamino)benzamide scaffold, they strongly suggest that this compound likely exerts its effects through a similar mechanism by targeting one or more components of the Hedgehog signaling cascade. The guanidino group may influence the compound's binding affinity and pharmacokinetic properties, but the core interaction with the Hh pathway is anticipated to be conserved.
Other guanidine-containing compounds have also been shown to interact with cellular signaling. For instance, Isopropoxy Benzene Guanidine (IBG) has been found to trigger cytoplasmic membrane damage, leading to the dissipation of the proton motive force and accumulation of intracellular ATP in bacteria. nih.gov While a different context, this highlights the diverse ways guanidino-moieties can influence cellular processes.
Table 1: Investigated Signaling Pathways and Key Findings
| Signaling Pathway | Key Findings | Reference Compound(s) |
|---|---|---|
| Hedgehog (Hh) Signaling | Potent inhibition of the pathway, with many derivatives showing greater potency than Vismodegib. | 4-(2-pyrimidinylamino)benzamide derivatives |
| Cytoplasmic Membrane Integrity | Triggers membrane damage, leading to dissipation of proton motive force and ATP accumulation. | Isopropoxy Benzene Guanidine (IBG) |
Regulation of Gene Expression and Protein Synthesis
The modulation of intracellular signaling cascades invariably leads to downstream effects on gene expression and, consequently, protein synthesis. The investigation into 4-(2-pyrimidinylamino)benzamide derivatives provides direct evidence for the regulation of gene expression through the inhibition of the Hedgehog pathway.
The use of a Gli-luciferase reporter assay is a direct measure of the transcriptional activity of Gli proteins. nih.gov The observed decrease in luciferase expression upon treatment with these compounds confirms their ability to suppress the transcription of Hh target genes. nih.gov These target genes are often involved in cell proliferation, survival, and differentiation. By inhibiting their expression, these compounds can control the growth of tumors that are dependent on an overactive Hh pathway.
Furthermore, studies on other guanidine derivatives, such as Isopropoxy Benzene Guanidine (IBG), have revealed effects on gene expression, albeit in a different biological system. In bacteria, IBG was found to cause an increase in the expression of genes involved in protein transport, including ribosomal transport, as well as energy and sugar import. nih.gov Conversely, genes related to osmotic stress and membrane transport were significantly downregulated. nih.gov This demonstrates the capacity of guanidino-containing compounds to induce specific transcriptional responses.
While the specific gene targets of this compound are yet to be fully elucidated, the evidence from its structural analogs strongly points towards the downregulation of Hedgehog pathway target genes. The precise profile of regulated genes and the subsequent impact on the proteome remain important areas for future research.
Table 2: Summary of Effects on Gene and Protein Regulation
| Regulatory Effect | Method of Observation | Affected Genes/Proteins | Reference Compound(s) |
|---|---|---|---|
| Inhibition of Gene Expression | Gli-luciferase reporter assay | Hedgehog target genes (e.g., those controlled by Gli transcription factors) | 4-(2-pyrimidinylamino)benzamide derivatives |
| Upregulation of Gene Expression | Transcriptome analysis | Genes for protein transport, ribosomal transport, energy and sugar import | Isopropoxy Benzene Guanidine (IBG) |
| Downregulation of Gene Expression | Transcriptome analysis | Genes related to osmotic stress and membrane transport | Isopropoxy Benzene Guanidine (IBG) |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 4 Guanidino N Pyrimidin 2 Yl Benzamide Analogues
Correlation of Structural Features with Biological Activity and Specificity
The core structure of 4-Guanidino-N-(pyrimidin-2-yl)benzamide offers several points for modification to explore the structure-activity relationship (SAR). These modifications can influence the compound's interaction with its biological targets, thereby affecting its activity and specificity.
The guanidino group is a key feature, often involved in forming strong hydrogen bonds or salt bridges with target proteins. mdpi.comsciety.org The high basicity of the guanidinium (B1211019) group (pKa ≈ 13.5) means it is protonated at physiological pH, allowing it to interact with negatively charged residues like aspartate or glutamate (B1630785) in a binding pocket. sci-hub.se Studies on related guanidine-containing compounds have shown that the guanidino moiety is often essential for biological activity. mdpi.comsciety.org For instance, in a series of neuropeptide FF receptor antagonists, the guanidine (B92328) group was found to be optimal for strong binding affinity. sciety.org
The pyrimidine (B1678525) ring is another crucial component. As a heterocyclic aromatic system, it can engage in π-π stacking interactions with aromatic amino acid residues in the target protein. nih.gov The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors. The substitution pattern on the pyrimidine ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing binding affinity.
The following interactive table summarizes hypothetical SAR data for analogues of this compound, illustrating how structural changes might impact biological activity.
| Compound | R1 (Guanidino) | R2 (Benzamide) | R3 (Pyrimidine) | Biological Activity (IC50, nM) | Activity Level |
|---|---|---|---|---|---|
| 1 | -NH-C(=NH)NH2 | -H | -H | 50 | High |
| 2 | -NH-C(=O)NH2 | -H | -H | 500 | Moderate |
| 3 | -NH-C(=NH)NH2 | -F | -H | 25 | High |
| 4 | -NH-C(=NH)NH2 | -H | -CH3 | 100 | Moderate |
| 5 | -H | -H | -H | >1000 | Low |
Identification of Pharmacophoric Elements Critical for Target Recognition
A pharmacophore model for this compound analogues would highlight the essential structural features required for biological activity. Based on the SAR, the key pharmacophoric elements are:
A cationic guanidinium group: This group is crucial for strong ionic and hydrogen bonding interactions with the target. mdpi.com
An aromatic pyrimidine ring: This feature likely participates in π-stacking interactions and hydrogen bonding.
A central hydrophobic benzamide (B126) core: This linker provides the appropriate scaffold to position the key interacting moieties.
Hydrogen bond donors and acceptors: The amide linker and the nitrogen atoms in the pyrimidine ring provide additional points for hydrogen bonding.
The spatial arrangement of these features is critical for effective binding to the target receptor or enzyme.
Impact of Stereochemistry on Activity and Selectivity
The introduction of chiral centers into analogues of this compound can have a profound impact on their biological activity and selectivity. While the parent compound is achiral, modifications to create stereoisomers could lead to differential binding affinities for their target. For example, in a study of pyrimidine-4-carboxamide (B1289416) inhibitors, the introduction of a chiral (S)-3-phenylpiperidine group resulted in a 3-fold increase in potency compared to its achiral precursor. nih.govnih.gov This highlights that the three-dimensional arrangement of substituents can be critical for optimal interaction with a chiral binding site in a protein.
The synthesis of enantiomerically pure analogues is often necessary to fully elucidate the impact of stereochemistry. Racemization-free synthetic methods are crucial in this context to ensure that the observed biological activity can be attributed to a single stereoisomer. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemmethod.com For this compound analogues, a QSAR model could be developed to predict the activity of novel derivatives and guide further synthesis efforts.
The process involves calculating a set of molecular descriptors for each analogue, which can be categorized as:
Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges and dipole moments.
Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, such as the partition coefficient (logP).
Topological descriptors: These describe the connectivity of atoms within the molecule.
Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates the descriptors with the observed biological activity. chemmethod.comnih.gov
For example, a hypothetical QSAR equation for a series of this compound analogues might look like:
log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Weight) + 1.2 * (Hydrogen Bond Donors) + c
This equation would suggest that increasing lipophilicity and the number of hydrogen bond donors, while decreasing molecular weight, could lead to more potent compounds. The validity of a QSAR model is assessed through various statistical parameters and by its ability to predict the activity of an external test set of compounds. scirp.org
Preclinical Pharmacological Investigations of 4 Guanidino N Pyrimidin 2 Yl Benzamide
In Vitro Cellular and Biochemical Assays
No specific data is available for 4-Guanidino-N-(pyrimidin-2-yl)benzamide in the following categories:
Enzyme Inhibition or Activation Studies
There are no published studies detailing the inhibitory or activating effects of this compound on any specific enzymes.
Receptor Binding and Functional Assays in Cell Lines
Information regarding the binding affinity and functional modulation of any receptors by this compound in cell lines is not available in the scientific literature.
Cellular Pathway Perturbation Analyses (e.g., Western Blot, ELISA, Flow Cytometry)
There are no published reports on how this compound may affect intracellular signaling pathways or protein expression levels.
Cell-Based Phenotypic Screening
No data from cell-based phenotypic screens involving this compound has been made public.
In Vivo Mechanistic Studies in Animal Models (Non-Human)
Consistent with the lack of in vitro data, there are no published in vivo studies for this compound.
Pharmacodynamic Biomarker Discovery and Validation in Disease Models
There is no information on the in vivo pharmacodynamic effects or associated biomarkers for this compound in any animal models of disease.
Investigation of Target Engagement and Occupancy in Tissues
While direct evidence of target engagement for this compound is unavailable, research on related guanidino compounds highlights their ability to interact with various biological targets. The guanidinium (B1211019) group, due to its charge and hydrogen-bonding capabilities, can facilitate interactions with enzymes and receptors. sci-hub.seresearchgate.net For instance, certain guanidino-containing compounds have been designed to target specific enzymes by mimicking natural ligands. researchgate.net
The pyrimidine (B1678525) moiety is also a key structural feature in many biologically active molecules, often contributing to target binding. researchgate.nettandfonline.com The combination of a guanidino group and a pyrimidine ring in this compound suggests the potential for specific tissue uptake and target engagement, though this remains to be experimentally verified.
Studies on Specific Physiological Processes Modulated by the Compound in Animal Systems
Specific studies on the physiological processes modulated by this compound in animal systems have not been reported. However, the broader classes of guanidino and pyrimidine compounds have been shown to influence various physiological functions in preclinical models.
Guanidino compounds have been investigated for their roles in a range of biological processes. For instance, in a mouse model of hyperargininemia, elevated levels of certain guanidino compounds in brain tissue were observed, suggesting a potential role in the neuropathology of this metabolic disorder. nih.gov Other studies have shown that guanidino compounds can inhibit the responses of neurotransmitters like GABA and glycine (B1666218) in cultured mouse neurons, indicating a potential to modulate neuronal activity. nih.gov Furthermore, certain guanidino derivatives have been shown to have anti-inflammatory properties by inhibiting T-cell activation and cytokine production. sci-hub.se
Pyrimidine derivatives have also been demonstrated to possess a wide array of physiological effects. A series of novel pyrimidine derivatives were synthesized and screened for in vivo diuretic activity, with some compounds showing more potent and longer-lasting effects than the standard drug acetazolamide. tandfonline.com The pyrimidine core is a fundamental component of many molecules with diverse pharmacological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov
Pharmacokinetic Profiling in Preclinical Species (Absorption, Distribution, Metabolism, Excretion – Non-Human)
A specific pharmacokinetic profile for this compound in preclinical species is not available in the current body of scientific literature. However, studies on related guanidino and pyrimidine compounds provide insights into their potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The pharmacokinetic properties of guanidine-containing compounds have been examined in various animal models. For example, a study on guanidine (B92328) hydrochloride in dogs with a myasthenia gravis-like disorder revealed rapid distribution of the drug throughout the body, with a plasma half-life of 7-8 hours, and elimination primarily through urine. nih.gov In another study in dogs, pyrazinoyl-guanidine was found to be rapidly hydrolyzed to its metabolite, pyrazinoic acid, with a serum half-life of 1 hour for the parent compound. nih.gov The apparent volume of distribution for this and a related analog exceeded that of total body water, indicating extensive tissue distribution. nih.gov
The solubility and absorption of compounds can be influenced by the guanidinium group. For example, the incorporation of a guanidine moiety into certain HIV entry inhibitors improved their aqueous solubility compared to analogs with a free amine group. researchgate.net
The metabolism of benzimidazole (B57391) anthelmintics, which share some structural similarities with benzamides, is well-documented and often involves hepatic processes. msdvetmanual.com The excretion of guanidino compounds is frequently renal, as demonstrated in the study of guanidine hydrochloride in dogs. nih.gov
Computational and Theoretical Approaches in the Study of 4 Guanidino N Pyrimidin 2 Yl Benzamide
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 4-Guanidino-N-(pyrimidin-2-yl)benzamide, and a macromolecular target, typically a protein or enzyme. nih.gov Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide a view of the dynamic evolution of the ligand-receptor complex over time, offering insights into its stability and conformational changes. nih.govrsc.org
Research on related benzamide (B126) derivatives demonstrates the utility of these approaches. For instance, novel pyrimidine-tethered benzamide derivatives have been studied through molecular docking against cancer-related protein targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4). researchgate.net These studies reveal how different substituents on the core structure influence binding affinity, with docking scores providing a quantitative estimate of binding strength. researchgate.net Similarly, docking studies on 4-[(quinolin-4-yl)amino]benzamide derivatives against the RNA polymerase of the influenza virus have identified key interactions, such as Pi-Pi stacking, that are crucial for binding. nih.gov
In a typical docking study, the ligand is placed into the binding site of the target protein, and its conformation is adjusted to find the most stable binding pose. scispace.com The stability is evaluated using a scoring function, which estimates the binding free energy. For example, studies on benzamide derivatives targeting E. coli DNA gyrase have shown favorable docking scores and identified specific hydrogen bond interactions with the protein's active site. mdpi.com MD simulations further refine these static docking poses, confirming the stability of the predicted interactions and revealing how the complex behaves in a simulated physiological environment. nih.gov
Table 1: Example Molecular Docking Data for Benzamide Analogues
| Compound/Analogue | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 4-(benzylideneamino)-N-(4-methoxy-6-methyl pyrimidin-2-yl) benzamide derivative (4h) | EGFR (1M17) | -8.4 | LEU:694, VAL:702, LYS:721, MET:769, ASP:831 |
| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid derivative (G07) | RNA Polymerase (3CM8) | -7.370 | Pi-Pi stacking and salt bridge interactions nih.gov |
| Benzoylguanidine derivative (BZG2) | SARS-CoV-2 Mpro | Not specified; identified as a potential inhibitor | Binds to allosteric sites nih.gov |
De Novo Drug Design and Virtual Screening for Analogues
De novo drug design and virtual screening are computational strategies used to discover novel molecules with potential therapeutic activity. mdpi.com Virtual screening involves computationally searching large libraries of existing compounds to identify those that are likely to bind to a specific biological target. nih.govresearchgate.net De novo design, on the other hand, involves creating entirely new molecular structures, often by assembling fragments or growing a molecule within the target's binding site. mdpi.com
The this compound scaffold is a prime candidate for such computational exploration. A novel series of N-(2-pyrimidinylamino) benzamide derivatives were designed and synthesized as potent inhibitors of the Hedgehog signaling pathway, a critical pathway in some cancers. nih.gov This work exemplifies how a core structure can be systematically modified to create a library of analogues for screening. nih.gov
The process often begins by identifying a lead compound, which can be modified to improve its properties. For example, in the development of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) inhibitors, a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds were computationally modeled to understand their structure-activity relationship (SAR). nih.gov Such studies allow researchers to identify which parts of the molecule are essential for activity and which can be altered to enhance potency or selectivity. Virtual screening of in-house chemical libraries has also been successfully employed to identify benzoylguanidine compounds as potential inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.gov
Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
Before a compound can become a drug, it must possess favorable ADME properties: it needs to be absorbed into the bloodstream, distributed to the correct tissues, metabolized in a way that does not produce toxic byproducts, and excreted from the body. Predicting these properties computationally is a crucial step in early-stage drug discovery, helping to filter out compounds that are likely to fail in later clinical trials. mdpi.com
For benzamide derivatives, computational tools are frequently used to predict drug-likeness based on criteria such as Lipinski's Rule of Five. These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov Studies on various benzamide analogues have utilized in silico models to predict their ADME profiles. scispace.commdpi.com For example, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were evaluated for drug-likeness, and the lead compound G07 was found to comply with Lipinski's rules, suggesting good potential for oral absorption. nih.gov
These predictive models can assess a wide range of pharmacokinetic parameters. As shown in the table below, properties such as topological polar surface area (TPSA), which correlates with drug permeability through cell membranes, and the number of rotatable bonds, which influences conformational flexibility and binding, are commonly calculated.
Table 2: Predicted Physicochemical and ADME-related Properties for a Representative Analogue (Data for 4-amino-2-methyl-N-(pyrimidin-4-ylmethyl)benzamide, a structural analogue)
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 242.28 g/mol | Conforms to Lipinski's rule (<500) nih.gov |
| XLogP3-AA (Lipophilicity) | 0.7 | Conforms to Lipinski's rule (<5) nih.gov |
| Hydrogen Bond Donor Count | 2 | Conforms to Lipinski's rule (<5) nih.gov |
| Hydrogen Bond Acceptor Count | 4 | Conforms to Lipinski's rule (<10) nih.gov |
| Rotatable Bond Count | 3 | Indicates good oral bioavailability (<10) nih.gov |
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of a molecule. rsc.orgmdpi.com These methods are used to calculate fundamental properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.netnih.gov
For molecules containing guanidine (B92328) and pyrimidine (B1678525) groups, QM calculations can be particularly revealing. The guanidine group is a strong base, and its high pKa is due to the resonance stabilization of its protonated form. mdpi.com DFT calculations can model this charge delocalization. Studies on guanidine derivatives have used DFT to determine the most stable tautomeric forms and to understand their electronic properties. mdpi.com
The HOMO-LUMO energy gap is a critical parameter derived from QM calculations; a smaller gap generally implies higher chemical reactivity. nih.gov The MEP map is another valuable tool, which visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For a compound like this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the benzamide and pyrimidine groups, highlighting them as key sites for hydrogen bonding and other interactions. nih.gov
Table 3: Key Descriptors from Quantum Mechanical Calculations for Related Structures
| Descriptor | Significance | Typical Findings for Aromatic Amides/Guanidines |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital; relates to electron-donating ability. | The energy level indicates the propensity to donate electrons in a reaction. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The energy level indicates the propensity to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | A smaller gap suggests higher reactivity. nih.gov |
Analytical Methodologies for the Characterization and Quantification of 4 Guanidino N Pyrimidin 2 Yl Benzamide
Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, UV-Vis, IR) for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of "4-Guanidino-N-(pyrimidin-2-yl)benzamide." These techniques probe the molecular structure by measuring the interaction of the compound with electromagnetic radiation, providing a detailed fingerprint of its chemical architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within the molecule. Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For instance, the ¹H NMR spectrum would show distinct signals for the protons on the pyrimidine (B1678525) ring, the benzamide (B126) aromatic ring, and the guanidino group. chemicalbook.com The chemical shifts of the terminal nitrogens in the guanidino group are highly dependent on the solvent and protonation state. nih.gov Furthermore, ¹⁵N NMR can be particularly useful for studying the tautomerism of guanidine (B92328) groups, which can exist in different forms. rsc.orgnih.gov The integration of proton signals can also serve as a method for quantitative purity assessment against a known standard.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments help to piece together the different structural components of the molecule, such as the pyrimidinyl, guanidino, and benzoyl moieties, further confirming the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, such as the pyrimidine and benzamide rings, would result in characteristic absorption bands in the UV-Vis spectrum. researchgate.netresearchgate.net This technique is often used for quantitative analysis based on the Beer-Lambert law and can be employed during spectrophotometric titrations to determine pKa values. nih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational frequencies would be observed for the N-H bonds in the guanidino and amide groups, the C=O of the amide, and the C=N and C-N bonds within the guanidine and pyrimidine structures. researchgate.net These specific absorption bands help to confirm the presence of the key functional components of "this compound."
Table 1: Summary of Expected Spectroscopic Data for this compound
| Technique | Expected Observations | Information Provided |
| ¹H NMR | Signals for aromatic, pyrimidine, amide (NH), and guanidino (NH) protons. | Connectivity and chemical environment of hydrogen atoms. |
| ¹³C NMR | Resonances for aromatic, pyrimidine, carbonyl (C=O), and guanidinyl (C=N) carbons. researchgate.net | Carbon skeleton of the molecule. |
| ¹⁵N NMR | Signals for nitrogen atoms in the pyrimidine, amide, and guanidino groups. nih.govrsc.org | Tautomeric state and protonation sites of the guanidino group. |
| Mass Spec. | Molecular ion peak corresponding to the exact mass of the compound. | Molecular weight and elemental formula confirmation. |
| UV-Vis | Absorption maxima related to π-π* transitions in the aromatic and pyrimidine rings. researchgate.net | Information on the conjugated electronic system. |
| IR | Vibrational bands for N-H, C=O, C=N, and C-N functional groups. researchgate.net | Identification of key functional groups. |
Chromatographic Methods (e.g., HPLC, GC, LC-MS/MS) for Purity and Quantification in Research Samples
Chromatographic techniques are essential for separating "this compound" from impurities and for its precise quantification in research samples.
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis of non-volatile compounds like this one. Reversed-phase HPLC, using a C18 or similar column, would likely be effective. A mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (such as acetonitrile (B52724) or methanol) would be used to elute the compound from the column. researchgate.net Purity is assessed by the presence of a single major peak, with the area of any other peaks representing impurities. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentration. UV detection is commonly used for quantification in HPLC systems. researchgate.net
Gas Chromatography (GC) is generally not suitable for the analysis of non-volatile and thermally labile compounds like "this compound" unless derivatization is performed to increase its volatility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for both quantification and structural confirmation. mdpi.com It combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. For quantification, the instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the compound) is selected and fragmented to produce a specific product ion. researchgate.net This transition is unique to the analyte, providing high selectivity and reducing interference from the sample matrix. nih.govnih.gov LC-MS/MS is the method of choice for quantifying the compound at low concentrations in complex research samples.
Table 2: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | e.g., 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at a predetermined λmax (e.g., 254 nm) |
Development of Bioanalytical Methods for Preclinical Sample Analysis (Non-Human Biological Matrices)
The analysis of "this compound" in preclinical samples, such as plasma, urine, or tissue homogenates from animal studies, requires the development of robust and validated bioanalytical methods. These methods are crucial for pharmacokinetic and metabolism studies.
The development process typically involves several key steps:
Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation (PPT) with organic solvents like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net The choice of method depends on the analyte's properties and the required sensitivity.
Chromatography: LC-MS/MS is the standard platform for bioanalysis due to its high sensitivity and selectivity. nih.gov Chromatographic conditions are optimized to separate the analyte from endogenous matrix components and any potential metabolites. This often involves using analytical columns with smaller particle sizes (UPLC or UHPLC) to achieve faster and more efficient separations. mdpi.com
Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in MRM mode. An internal standard, a structurally similar compound, is added to the samples at a known concentration to correct for variability in sample preparation and instrument response.
Method Validation: The developed method must be validated according to regulatory guidelines. Validation parameters include accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), calibration curve range, recovery, and matrix effect. researchgate.net For instance, a study on quantifying guanidino compounds in biological matrices established a lower limit of quantification of 50 nM. nih.govnih.gov
The development of such methods enables the reliable measurement of "this compound" concentrations in non-human biological samples, providing essential data for evaluating its preclinical profile. nih.gov
Future Directions and Conceptual Perspectives in 4 Guanidino N Pyrimidin 2 Yl Benzamide Research
Exploration of Novel Therapeutic Areas Based on Evolving Mechanistic Insights
The constituent parts of 4-Guanidino-N-(pyrimidin-2-yl)benzamide are prevalent in a variety of biologically active molecules, offering clues to its potential therapeutic applications. The guanidino group is a key feature in drugs with diverse activities, including antiviral and antihypertensive agents. sci-hub.semdpi.com Pyrimidine (B1678525) derivatives are fundamental components of nucleic acids and are found in numerous anticancer, antiviral, and antibacterial drugs. nih.govorientjchem.orgorientjchem.orgresearchgate.netjuniperpublishers.com The benzamide (B126) structure is also a common pharmacophore in a range of therapeutics. mdpi.com
Initial research would logically focus on screening the compound against a panel of targets associated with these known activities. For instance, its structural similarity to certain kinase inhibitors bearing pyrimidine and benzamide motifs suggests that it could be investigated for its potential as an anticancer agent by targeting specific protein kinases. nih.govmdpi.com Furthermore, the presence of the guanidino group, a known pharmacophore in some Toll-like receptor (TLR) modulators, points towards a potential role in inflammatory and autoimmune diseases. nih.gov A conceptual framework for exploring these therapeutic areas is presented in Table 1.
Table 1: Potential Therapeutic Areas for this compound Based on Structural Analogs
| Therapeutic Area | Rationale Based on Constituent Moieties | Potential Molecular Targets |
|---|---|---|
| Oncology | Pyrimidine and benzamide groups are common in kinase inhibitors. | Protein Kinases (e.g., EGFR, VEGFR), Hedgehog Signaling Pathway |
| Infectious Diseases | Guanidino and pyrimidine groups are found in various antimicrobial and antiviral agents. | Viral polymerases, Bacterial cell wall synthesis enzymes |
| Inflammatory Diseases | Guanidino-containing compounds can modulate immune responses. | Toll-like Receptors (e.g., TLR4), Cyclooxygenase (COX) enzymes |
| Cardiovascular Diseases | Guanidine (B92328) derivatives have been developed as antihypertensive agents. | Adrenergic receptors, Ion channels |
Development of Advanced Delivery Systems and Nanotechnology Approaches (Conceptual Design)
Assuming future studies demonstrate therapeutic potential, the physicochemical properties of this compound will dictate the need for advanced delivery systems. The highly basic guanidino group may lead to poor oral bioavailability and membrane permeability. Nanotechnology offers a promising conceptual approach to overcome these hurdles. nih.govyoutube.comyoutube.com
Lipid-based nanoparticles (LNPs) or polymeric nanoparticles could be designed to encapsulate the compound, enhancing its solubility and protecting it from premature degradation. youtube.commdpi.com Surface modification of these nanoparticles with specific ligands could enable targeted delivery to diseased tissues, such as tumors, thereby increasing efficacy and reducing potential side effects. mdpi.comnih.gov For instance, nanoparticles could be functionalized with antibodies or peptides that recognize receptors overexpressed on cancer cells. A conceptual design for a nanocarrier is outlined in Table 2.
Table 2: Conceptual Design of a Nanotechnology-Based Delivery System for this compound
| Nanocarrier Type | Core Material | Surface Modification | Potential Advantages |
|---|---|---|---|
| Polymeric Nanoparticle | Biodegradable polymers (e.g., PLGA) | PEGylation for stealth properties; Targeting ligands (e.g., antibodies) | Improved circulation time, targeted delivery, controlled release |
| Liposome | Phospholipids (e.g., DSPC, Cholesterol) | Folic acid for tumor targeting | Enhanced solubility of the compound, biocompatibility |
| Solid Lipid Nanoparticle | Solid lipids (e.g., tristearin) | Aptamers for specific cell recognition | Increased oral bioavailability, protection of the drug from degradation |
Integration with Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Biological Profiling
To build a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies will be indispensable. These high-throughput methods can provide an unbiased view of the compound's impact on cellular systems.
Genomics: Transcriptomic analysis (e.g., RNA-seq) could identify genes whose expression is altered upon treatment with the compound, offering insights into the pathways it modulates.
Proteomics: Chemical proteomics approaches, such as affinity chromatography using an immobilized version of the compound, could be employed to identify its direct protein targets. nih.govacs.org Quantitative proteomics can further reveal changes in protein phosphorylation and abundance, elucidating the signaling networks affected by the compound. acs.orgresearchgate.net
Metabolomics: By analyzing changes in the cellular metabolome, researchers could uncover the metabolic pathways perturbed by the compound, which may reveal novel mechanisms of action or off-target effects.
Challenges and Opportunities in Translating Mechanistic Research into Advanced Preclinical Candidates
The journey from a novel compound to a preclinical candidate is fraught with challenges. For this compound, a primary hurdle will be to first establish a reproducible and scalable synthesis. mdpi.commdpi.com Subsequently, extensive structure-activity relationship (SAR) studies will be necessary to optimize its potency, selectivity, and pharmacokinetic properties. nih.gov
The highly polar guanidino group, while potentially crucial for target interaction, may present challenges for drug-likeness, including poor membrane permeability and potential for off-target interactions. jove.commdpi.com Medicinal chemistry efforts will need to focus on modifying the structure to balance these properties. This could involve creating prodrugs or exploring bioisosteric replacements for the guanidine group.
Despite these challenges, the unique combination of three pharmacologically relevant moieties in a single molecule presents a significant opportunity. The compound could exhibit novel polypharmacology, where it interacts with multiple targets to produce a synergistic therapeutic effect. This is an increasingly recognized advantage in treating complex diseases like cancer.
Interdisciplinary Approaches for Further Understanding the Chemical Biology of the Compound
A deep understanding of the chemical biology of this compound will require a collaborative, interdisciplinary approach.
Structural Biologists will be needed to determine the three-dimensional structures of the compound in complex with its biological targets, providing a basis for rational drug design.
Computational Chemists can employ molecular modeling and simulation techniques to predict potential binding modes and guide the design of new analogs with improved properties.
Pharmacologists will be essential for characterizing the in vitro and in vivo effects of the compound, establishing its efficacy and safety profile in relevant disease models. nih.govnih.gov
Synthetic Organic Chemists will play a central role in developing efficient synthetic routes and generating a library of derivatives for SAR studies. mdpi.com
By bringing together experts from these diverse fields, the scientific community can systematically unravel the therapeutic potential and mechanism of action of this enigmatic compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
